An In-Depth Technical Guide to Adrenocorticotropic Hormone (18-39), Human TFA
An In-Depth Technical Guide to Adrenocorticotropic Hormone (18-39), Human TFA
This guide provides a comprehensive technical overview of Adrenocorticotropic Hormone (18-39), human TFA, also known as Corticotropin-like Intermediate Lobe Peptide (CLIP). It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in this specific peptide fragment. This document delves into its biochemical properties, synthesis, biological functions, and provides detailed protocols for its study.
Introduction and Core Concepts
Adrenocorticotropic Hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, playing a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to release cortisol.[1][2] ACTH itself is derived from a larger precursor protein called pro-opiomelanocortin (POMC).[3][4] The processing of POMC is a tissue-specific enzymatic cascade that gives rise to a variety of biologically active peptides.[3][4]
In tissues like the intermediate lobe of the pituitary and the hypothalamus, ACTH can be further cleaved to produce smaller fragments, including α-melanocyte-stimulating hormone (α-MSH) and ACTH(18-39), or CLIP.[3][5][6] ACTH(18-39) is a 22-amino acid peptide with the sequence Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe.[5] While its precise physiological role is still under investigation, it has been shown to possess secretagogue activity, particularly on pancreatic cells.[5][7]
Commercially available synthetic ACTH(18-39) is typically supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and in the mobile phase for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The presence of TFA as a counter-ion can influence the peptide's solubility and may have confounding effects in biological assays.[8] Therefore, for cellular or in vivo studies, it is often recommended to exchange the TFA for a more biocompatible counter-ion like acetate or hydrochloride.[8][9]
Biochemical and Physicochemical Properties
| Property | Value | Reference(s) |
| Alternate Names | Corticotropin-like Intermediate Lobe Peptide (CLIP) | [5] |
| Amino Acid Sequence | H-Arg-Pro-Val-Lys-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH | [5] |
| Molecular Formula | C₁₁₂H₁₆₅N₂₇O₃₆ | |
| Molecular Weight | 2465.67 g/mol | |
| Form | Lyophilized Powder | |
| Purity | Typically ≥95% (as determined by HPLC) | |
| Solubility | Soluble in water | [10] |
| Storage | Lyophilized powder at -20°C for long-term storage. Reconstituted solutions should be stored at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. | [11] |
Synthesis, Purification, and the TFA Counter-ion
Solid-Phase Peptide Synthesis (SPPS)
ACTH(18-39) is chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base, and the next Fmoc-protected amino acid is then coupled to the newly deprotected amine. This cycle is repeated until the desired 22-amino acid sequence is assembled.
Cleavage and Purification
Once the synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, with trifluoroacetic acid (TFA) being the primary component.[12] The crude peptide is then purified to a high degree, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of increasing organic solvent (commonly acetonitrile) in water, with a small percentage of TFA (e.g., 0.1%), is used to elute the peptide from the C18 column. The TFA acts as an ion-pairing agent, improving peak shape and resolution during chromatography.[13] The purified fractions are then lyophilized to yield the final peptide product as a TFA salt.
The Trifluoroacetate (TFA) Counter-ion: Considerations and Removal
The presence of TFA as a counter-ion is a direct consequence of the synthesis and purification process.[9] While generally acceptable for in vitro biochemical assays, TFA can be problematic for cell-based and in vivo studies as it can alter cellular responses.[8] Therefore, it is often necessary to exchange the TFA for a more biocompatible counter-ion.
This protocol is a common method for exchanging TFA with chloride ions.
Rationale: This method utilizes the principle of displacing a weaker acid (TFA) with a stronger acid (HCl) followed by lyophilization to remove the volatile components.
-
Dissolve the peptide-TFA salt in distilled water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least 1 minute.
-
Freeze the solution rapidly, for example, in liquid nitrogen.
-
Lyophilize the frozen solution overnight to remove the water and HCl.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
This method uses anion exchange chromatography to replace TFA with acetate.
Rationale: This protocol takes advantage of a strong anion exchange resin to bind the TFA anions, allowing the peptide with the new acetate counter-ion to be eluted.
-
Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by eluting it with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.
-
Elute the peptide from the column with distilled water, collecting the fractions. The peptide will elute as the acetate salt, while the TFA remains bound to the resin.
-
Combine the fractions containing the peptide and lyophilize to obtain the final peptide acetate salt.
Biological Activity and Mechanism of Action
The biological functions of ACTH(18-39) are not as well-defined as those of the full-length ACTH. However, research has primarily focused on its role as a secretagogue in the pancreas.
Pancreatic Exocrine and Endocrine Function
Studies have shown that ACTH(18-39) can stimulate the secretion of both insulin from pancreatic β-cells and amylase from pancreatic acinar cells.[5][7] This suggests a potential role for this peptide in the regulation of both endocrine and exocrine pancreatic function. However, some in vivo studies in mice have reported that ACTH(18-39) did not significantly affect glucose and insulin concentrations, suggesting that its physiological role in glucose homeostasis may be complex and context-dependent.[15]
Mechanism of Action
The precise receptor and signaling pathway through which ACTH(18-39) exerts its effects are not fully elucidated. While full-length ACTH and its N-terminal fragment ACTH(1-24) are known to bind to melanocortin receptors (MC-R), the binding affinity of ACTH(18-39) to these receptors is less clear.[16][17] Some studies suggest that the C-terminal fragment of ACTH does not bind to MC1, MC3, MC4, and MC5 receptors.[16] The ACTH receptor, MC2R, requires an accessory protein (MRAP) for function and is highly specific for the full-length ACTH.[3] It is plausible that ACTH(18-39) may act through a yet unidentified receptor or through a non-receptor-mediated mechanism in pancreatic cells.
Based on studies of related peptides, a proposed mechanism for its secretagogue effect in pancreatic β-cells may involve an increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels, leading to the exocytosis of insulin-containing granules.[17] However, further research is needed to confirm this pathway specifically for ACTH(18-39).
Experimental Protocols
In Vitro Insulin Secretion Assay Using MIN6 Cells
This protocol describes a method to assess the effect of ACTH(18-39) on glucose-stimulated insulin secretion (GSIS) from the MIN6 mouse insulinoma cell line, a widely used model for pancreatic β-cells.[18][19][20][21]
Rationale for Experimental Choices:
-
MIN6 Cells: This cell line is chosen for its robust glucose-responsive insulin secretion, mimicking primary β-cell function.
-
Krebs-Ringer Bicarbonate (KRB) Buffer: This buffer is used to maintain physiological pH and ionic concentrations for optimal cell viability and function during the assay.
-
Starvation Step: Pre-incubation in low glucose media synchronizes the cells and establishes a basal level of insulin secretion.
-
Glucose Concentrations: Low (e.g., 1-3 mM) and high (e.g., 16.7-25 mM) glucose concentrations are used to determine the peptide's effect on basal and stimulated insulin secretion, respectively.
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of KRB Buffer: Prepare a Krebs-Ringer Bicarbonate (KRB) buffer containing 114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, and 0.2% BSA. Adjust the pH to 7.4. Prepare separate KRB buffers containing low glucose (e.g., 1 mM) and high glucose (e.g., 25 mM).
-
Starvation: Wash the cells twice with glucose-free KRB buffer. Then, pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C.
-
Stimulation: After the starvation period, remove the buffer and add fresh KRB buffer containing:
-
Low glucose (basal control)
-
High glucose (stimulated control)
-
Low glucose + ACTH(18-39) (to test for direct stimulation)
-
High glucose + ACTH(18-39) (to test for potentiation of GSIS)
-
Test a range of ACTH(18-39) concentrations (e.g., 1 pM to 10 nM).
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as a fold change over the basal control.
In Vitro Amylase Secretion Assay Using Isolated Pancreatic Acini
This protocol outlines a method to measure the effect of ACTH(18-39) on amylase secretion from isolated rodent pancreatic acini.[22][23][24][25]
Rationale for Experimental Choices:
-
Isolated Pancreatic Acini: This preparation provides a model system that retains the cellular organization and polarity of the exocrine pancreas, allowing for the study of secretagogue-induced enzyme release.
-
Collagenase Digestion: This enzymatic digestion is used to break down the connective tissue of the pancreas, releasing the acini.
-
KRBH Buffer: A Krebs-Ringer-HEPES buffer is used to maintain the viability and responsiveness of the isolated acini.
-
Amylase Assay Kit: A colorimetric assay is a common and reliable method for quantifying the enzymatic activity of secreted amylase.
-
Isolation of Pancreatic Acini:
-
Euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Perfuse the pancreas with a collagenase solution.
-
Excise the pancreas and mince it into small pieces.
-
Incubate the minced tissue in a digestion buffer containing collagenase at 37°C with gentle agitation until the tissue is dispersed.
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Wash the acini by centrifugation at low speed and resuspend them in fresh KRBH buffer.
-
-
Amylase Secretion Assay:
-
Resuspend the isolated acini in KRBH buffer supplemented with 0.1% BSA and 0.5 mg/mL soybean trypsin inhibitor.
-
Aliquot the acinar suspension into microcentrifuge tubes.
-
Add ACTH(18-39) at various concentrations to the tubes. Include a basal (unstimulated) control and a positive control (e.g., cholecystokinin).
-
Incubate the tubes in a shaking water bath at 37°C for 30-60 minutes.
-
Pellet the acini by centrifugation at low speed.
-
Carefully collect the supernatant, which contains the secreted amylase.
-
-
Amylase Quantification:
-
Determine the amylase activity in the supernatant using a commercial amylase assay kit.
-
To determine the total amylase content, lyse the acini in a separate set of tubes using a detergent (e.g., Triton X-100).
-
-
Data Analysis: Express the secreted amylase as a percentage of the total cellular amylase content.
Quantification of ACTH(18-39) in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the quantification of ACTH(18-39) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[26][27][28][29][30]
Rationale for Experimental Choices:
-
Immunoaffinity Purification: This optional step uses antibodies specific to ACTH fragments to enrich the sample and remove interfering substances, thereby increasing sensitivity and reducing matrix effects.
-
LC-MS/MS: This analytical technique provides high selectivity by separating the peptide from other components in the sample based on its physicochemical properties (LC) and then identifying and quantifying it based on its mass-to-charge ratio and fragmentation pattern (MS/MS).
-
Stable Isotope-Labeled Internal Standard: A synthetic version of the peptide containing stable isotopes (e.g., ¹³C, ¹⁵N) is added to the sample at a known concentration to correct for variations in sample preparation and instrument response, ensuring accurate quantification.
-
Sample Preparation:
-
To a plasma sample, add a stable isotope-labeled internal standard of ACTH(18-39).
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove larger proteins.
-
(Optional) Further purify the sample using immunoaffinity capture with beads coated with an antibody that recognizes the C-terminus of ACTH.
-
Elute the peptide from the beads and evaporate the solvent.
-
Reconstitute the sample in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Select the precursor ion (the parent molecule) of ACTH(18-39) and its specific product ions (fragments generated by collision-induced dissociation).
-
Monitor the transitions from the precursor ion to the product ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of ACTH(18-39).
-
Calculate the concentration of ACTH(18-39) in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
POMC Processing Pathway
Caption: Simplified schematic of Pro-opiomelanocortin (POMC) processing.
Experimental Workflow for In Vitro Insulin Secretion Assay
Caption: Workflow for an in vitro insulin secretion assay.
Proposed Signaling Pathway for ACTH(18-39) in Pancreatic β-Cells
Caption: Proposed signaling pathway for ACTH(18-39)-induced insulin secretion.
References
-
A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini. PubMed. [Link]
-
Insulin secretion assays in an engineered MIN6 cell line. PMC - NIH. [Link]
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Assessing the Secretory Capacity of Pancreatic Acinar Cells. PMC - NIH. [Link]
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Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells. JoVE. [Link]
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A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. PMC. [Link]
-
POMC: The Physiological Power of Hormone Processing. PMC - PubMed Central. [Link]
-
The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α-MSH. Journal of Endocrinology. [Link]
-
Peptide Hormones and Their Receptors. The Medical Biochemistry Page. [Link]
-
Corticotropin-like intermediate peptide. Wikipedia. [Link]
-
Corticotropin-like peptides in central nerves and in endocrine cells of gut and pancreas. PubMed. [Link]
-
(PDF) Insulin secretion assays in an engineered MIN6 cell line. ResearchGate. [Link]
-
ACTH stimulates insulin secretion from MIN6 cells and primary mouse and human islets of Langerhans. PubMed. [Link]
-
Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. American Diabetes Association. [Link]
-
Schematic diagram of POMC post-translational processing. The di-basic... ResearchGate. [Link]
-
Insulin releasing effects of adrenocorticotropin (ACTH 1-39) and ACTH fragments (1-24 and 18-39) in lean and genetically obese hyperglycaemic (ob/ob) mice. PubMed. [Link]
-
Full article: Improving sensitivity and selectivity of human ACTH[1–39] quantitation using online size exclusion chromatography and antibody-free LC-HRMS. Taylor & Francis Online. [Link]
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Melanocortin Regulation of Inflammation. Frontiers. [Link]
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A protocol for studying glucose homeostasis and islet function in mice. PubMed Central. [Link]
-
Alternative synthesis of corticotropin-like intermediate lobe peptide (human CLIP). A peptide corresponding to the sequence of human ACTH-(18--39). PubMed. [Link]
-
Schematic representation of Pomc processing. The balance between food... ResearchGate. [Link]
-
A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test. NIH. [Link]
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Hypothalamic proopiomelanocortin processing and the regulation of energy balance. PMC. [Link]
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Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors. PubMed Central. [Link]
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Adrenocorticotropic Hormone. Oncohema Key. [Link]
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Endogenous ACTH, not only α-melanocyte-stimulating hormone, reduces food intake mediated by hypothalamic mechanisms. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Effect of corticotropin-like intermediate lobe peptide on pancreatic exocrine function in isolated rat pancreatic lobules. PMC - PubMed Central. [Link]
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How to remove TFA from synthetic peptides using HCl? LifeTein. [Link]
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Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors. ResearchGate. [Link]
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An Intact ACTH LC-MS/MS Assay as an Arbiter of Clinically Discordant Immunoassay Results. SciSpace. [Link]
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Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
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Manual Procedure Pancreatic α-Amylase. Medichem Middle East. [Link]
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Removing Trifluoroacetic Acid (TFA) From Peptides | PDF. Scribd. [Link]
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Plasma ACTH: Tales of Diagnostic Misadventure and the Path Forward. myadlm.org. [Link]
- Peptide Synthesis FAQ - Google Docs.
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Protecting functional β cells with a therapeutic peptide. PMC - NIH. [Link]
-
Human POMC processing in vitro and in vivo revealed by quantitative peptidomics. bioRxiv. [Link]
-
(PDF) Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1-24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation. ResearchGate. [Link]
-
Physiology, Adrenocorticotropic Hormone (ACTH). StatPearls - NCBI Bookshelf - NIH. [Link]
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Adrenocorticotropic Hormone. Clinical Gate. [Link]
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